2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde
Brand Name: Vulcanchem
CAS No.: 34374-88-4
VCID: VC21063435
InChI: InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H
SMILES: C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O
Molecular Formula: C9H6O6
Molecular Weight: 210.14 g/mol

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

CAS No.: 34374-88-4

Cat. No.: VC21063435

Molecular Formula: C9H6O6

Molecular Weight: 210.14 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde - 34374-88-4

Specification

CAS No. 34374-88-4
Molecular Formula C9H6O6
Molecular Weight 210.14 g/mol
IUPAC Name 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
Standard InChI InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H
Standard InChI Key KAPNIDMXEKQLMQ-UHFFFAOYSA-N
SMILES C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O
Canonical SMILES C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde consists of a benzene ring with three hydroxyl groups and three aldehyde groups in alternating positions. The hydroxyl groups are located at positions 2, 4, and 6, while the aldehyde groups occupy positions 1, 3, and 5. This symmetrical arrangement creates a highly functionalized molecule with reactive sites that can participate in various chemical transformations .

Physical and Chemical Properties

The physical and chemical properties of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde are summarized in Table 1.

PropertyValueSource
CAS Number34374-88-4PubChem
IUPAC Name2,4,6-trihydroxybenzene-1,3,5-tricarbaldehydePubChem
Molecular FormulaC9H6O6PubChem
Molecular Weight210.14 g/molPubChem
InChIInChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15HPubChem
InChI KeyKAPNIDMXEKQLMQ-UHFFFAOYSA-NPubChem
SMILESC(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)OPubChem

Spectroscopic Characteristics

The compound has distinctive spectroscopic features that aid in its identification and characterization. NMR spectroscopy reveals characteristic peaks for the aldehyde protons and the hydroxyl groups. Detailed NMR data for 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde has been documented in research literature, providing essential information for structural confirmation .

Synthesis Methods

Duff Reaction

The most common method for synthesizing 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is through the Duff reaction. This approach involves the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), followed by hydrolysis with hydrochloric acid . The reaction is typically conducted under nitrogen atmosphere at elevated temperatures.

The synthetic route can be summarized as follows:

  • Reaction of 1,3,5-trihydroxybenzene with hexamethylenetetramine in trifluoroacetic acid under N2 atmosphere at 100°C for approximately 2.5 hours

  • Subsequent treatment with HCl at 100°C for 1 hour

  • Isolation and purification of the final product

Modified Synthesis from Phenol

An alternative synthesis method starts with phenol instead of phloroglucinol. In this approach:

  • Phenol is reacted with hexamethylenetetramine in trifluoroacetic acid at 130°C for about 24 hours

  • The reaction mixture is then heated to 150°C and stirred for 3 hours

  • The mixture is cooled to 100°C, treated with 4M HCl, and heated at 105°C for 30 minutes

  • After cooling to room temperature overnight, the precipitated yellowish solid is filtered, washed with water, ethanol, and dichloromethane, and dried

Reaction Mechanism

The synthesis mechanism involves the formation of iminium intermediates from hexamethylenetetramine under acidic conditions. These electrophilic species then react with the electron-rich aromatic ring, introducing formyl groups at positions ortho to the hydroxyl groups. The hydroxyl groups direct the electrophilic substitution through their electron-donating properties, leading to the formation of the tri-substituted product.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for confirming the structure of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. Both 1H NMR and 13C NMR provide valuable information about the compound's structure .

1H NMR Analysis

The 1H NMR spectrum typically shows distinctive peaks for the aldehyde protons (around 10 ppm) and the hydroxyl protons. The absence of aromatic proton signals is consistent with the complete substitution of the benzene ring.

13C NMR Analysis

13C NMR spectroscopy reveals characteristic signals for the carbonyl carbons of the aldehyde groups, the hydroxyl-bearing carbons, and the remaining aromatic carbons, further confirming the structure of the compound .

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands include:

  • O-H stretching vibrations (hydroxyl groups)

  • C=O stretching vibrations (aldehyde groups)

  • C=C stretching vibrations (aromatic ring)

  • C-O stretching vibrations (phenolic groups)

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight of the compound and identify fragmentation patterns specific to its structure, providing additional confirmation of its identity.

Chemical Reactivity

Reactions of Aldehyde Groups

The aldehyde groups in 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde are highly reactive and can participate in various transformations:

Oxidation Reactions

The aldehyde groups can be oxidized to form the corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions

Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde groups to hydroxyl groups, resulting in polyhydroxy derivatives.

Condensation Reactions

The aldehyde groups readily undergo condensation reactions with amine-containing compounds to form Schiff bases, which are important in the synthesis of covalent organic frameworks and other materials .

Reactions of Hydroxyl Groups

The hydroxyl groups can participate in various reactions:

Substitution Reactions

The hydroxyl groups can undergo substitution reactions with reagents such as acyl chlorides and alkyl halides to form esters and ethers, respectively.

Hydrogen Bonding

The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound's physical properties and its behavior in different solvents.

Applications and Research Findings

Covalent Organic Frameworks (COFs)

One of the most significant applications of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is in the synthesis of covalent organic frameworks. The compound's trifunctional nature makes it an excellent building block for creating extended two-dimensional and three-dimensional frameworks with regular pore structures .

Research has demonstrated that COFs synthesized using this compound exhibit properties such as:

  • High surface area

  • Regular porosity

  • Thermal stability

  • Chemical stability

  • Potential for functionalization

These properties make the resulting materials suitable for applications in gas storage, separation, catalysis, and sensing.

Catalysis Applications

Recent research has explored the use of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde-based materials in catalysis. For example, β-ketoenamine-linked covalent organic frameworks synthesized using this compound have been investigated as heterogeneous photocatalysts for the synthesis of 2-arylbenzothiazoles through cyclization reactions .

The catalytic activity of these materials stems from their:

  • Extended π-conjugation

  • Presence of multiple functional groups

  • Ordered porous structure

  • Ability to interact with substrates through various binding modes

Biological Activity

Studies have begun to uncover potential biological activities of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde and its derivatives. Preliminary research indicates antioxidant activity, suggesting possible applications in pharmaceutical and biomedical fields .

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